3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid
Overview
Description
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is an organic compound characterized by the presence of a difluorobenzo dioxole moiety attached to an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, where the difluorobenzo dioxole group is introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the acrylic acid group.
Substitution: The difluorobenzo dioxole moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can interact with enzymes and receptors, influencing various biological pathways. The acrylic acid group can participate in reactions that modify the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is unique due to the presence of both the difluorobenzo dioxole and acrylic acid groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C10H6F2O4 |
---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14) |
InChI Key |
KODLBMVQFGJDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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